2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves the condensation of biphenyl-4-carbonyl chloride with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to the modulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-[(Biphenyl-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide: Similar structure but with additional methyl groups on the thiophene ring.
2-[(Biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-thieno[2,3-d]pyrimidine-3-carboxamide: Contains a pyrimidine ring fused to the thiophene ring.
Uniqueness
2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific structural features, such as the cyclopenta[b]thiophene ring system and the biphenyl-4-ylcarbonyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H18N2O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H18N2O2S/c22-19(24)18-16-7-4-8-17(16)26-21(18)23-20(25)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H2,22,24)(H,23,25) |
InChI Key |
CAQXFGNGQZGTLU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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